tert-Butyl allyl(prop-2-yn-1-yl)carbamate
Overview
Description
“tert-Butyl allyl(prop-2-yn-1-yl)carbamate” is a chemical compound with the molecular formula C11H17NO2 . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “tert-Butyl allyl(prop-2-yn-1-yl)carbamate” consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H17NO2/c1-4-6-9-12-10(13)14-11(2,3)5/h4H,1,6,9H2,2-3H3,(H,12,13) .
Chemical Reactions Analysis
“tert-Butyl allyl(prop-2-yn-1-yl)carbamate” contains alkyne groups, which can readily undergo a highly specific and efficient reaction with azides to form a stable triazole linkage.
Physical And Chemical Properties Analysis
“tert-Butyl allyl(prop-2-yn-1-yl)carbamate” has a molecular weight of 195.258 Da . It is stored at a temperature of 4°C . The physical form of this compound is oil .
Scientific Research Applications
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Potential Applications
- Material Science : The presence of the alkyne group in “tert-Butyl di(prop-2-yn-1-yl)carbamate” makes it a potential candidate for applications in material science. The alkyne functionality can participate in various crosslinking reactions, leading to the formation of polymeric networks with desired properties.
- Biochemical Research : “tert-Butyl prop-2-yn-1-ylcarbamate” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
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Building Block for Complex Molecules : Tert-butyl di(prop-2-yn-1-yl)carbamate can be used as a building block for the synthesis of complex molecules. Its alkyne functionality allows it to participate in various coupling reactions beyond click chemistry, enabling the construction of diverse functional molecules.
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Biochemical Reagent : Tert-Butyl prop-2-yn-1-ylcarbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
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Building Block for Complex Molecules : Tert-butyl di(prop-2-yn-1-yl)carbamate can be used as a building block for the synthesis of complex molecules. Its alkyne functionality allows it to participate in various coupling reactions beyond click chemistry, enabling the construction of diverse functional molecules.
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Synthesis of Beta-Glucan Polysaccharide Analogs : It is used for the synthesis of beta-glucan polysaccharide analogs . It is involved in the Pauson-Khand (PK) reaction of norbornadiene and N-Boc-propargylamine to prepare 4,5-disubstituted cyclopentenones .
Safety And Hazards
“tert-Butyl allyl(prop-2-yn-1-yl)carbamate” is classified as an irritant . The safety information includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Future Directions
properties
IUPAC Name |
tert-butyl N-prop-2-enyl-N-prop-2-ynylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1,7H,2,8-9H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOBBHMBMRQQHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446272 | |
Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |
CAS RN |
147528-20-9 | |
Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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